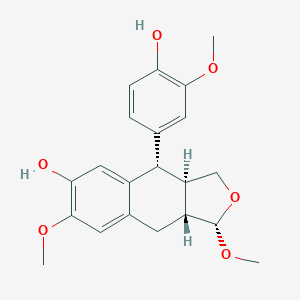
Formosanol
Descripción general
Descripción
Formosanol is a natural compound derived from the fermentation of a fungus, Aspergillus terreus. It is a polyhydroxy alkanoic acid (PHA) with a molecular weight of 478.3 Da. This compound is a white crystalline powder that is soluble in ethanol, methanol, and acetonitrile. It has been used in the treatment of various diseases and disorders, including asthma, allergies, and cancer.
Aplicaciones Científicas De Investigación
Síntesis Total
Formosanol se ha utilizado en el campo de la síntesis orgánica. Se ha logrado la primera síntesis total enantioselectiva de acetales de lignanos de ariltetralina, (-)-formosanol, (+)-tsugacetal, (+)-metil β-conidendral y sus enantiómeros, sobre la base de la ciclo adición alílica asimétrica catalizada por Pd como paso clave .
Síntesis Estereoselectiva
This compound desempeña un papel crucial en la síntesis estereoselectiva. Se han sintetizado seis estereoisómeros de los acetales de lignano mediante una secuencia de 7-8 pasos con un rendimiento global de hasta 14% .
Investigación del Cáncer
This compound tiene aplicaciones potenciales en la investigación del cáncer. Se ha examinado preliminarmente la citotoxicidad in vitro contra varias células cancerosas para los seis estereoisómeros de acetales de lignano obtenidos .
Desarrollo de Medicamentos
Debido a su estructura y propiedades únicas, this compound podría ser un candidato potencial para el desarrollo de medicamentos. Su citotoxicidad contra las células cancerosas indica su potencial como agente anticancerígeno .
Investigación Bioquímica
This compound se puede utilizar en investigación bioquímica, especialmente en estudios relacionados con la biología celular y la enzimología. Su interacción con varias moléculas biológicas puede proporcionar información valiosa sobre el funcionamiento de las células .
Ingeniería Química
This compound se puede utilizar en procesos de ingeniería química, particularmente en el desarrollo de nuevas rutas sintéticas y la optimización de las existentes
Propiedades
IUPAC Name |
(3S,3aR,9S,9aR)-9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVHHWFBTXMHU-UFNANVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Formosanol and where is it found in nature?
A1: this compound is a lignan, a type of natural product, first isolated from the heartwood of Juniperus formosana Hayata []. It has also been found in other species like Taxus wallichiana [].
Q2: Has this compound demonstrated any biological activity?
A3: Research suggests that this compound exhibits α-glucosidase inhibitory activity []. Among tested compounds, it showed the most potent effect with an IC50 value of 35.3 μM []. This finding suggests potential applications in managing conditions like diabetes, although further research is needed.
Q3: Are there any synthetic routes to obtain this compound?
A4: Yes, the first enantioselective total synthesis of this compound and its enantiomer has been achieved []. This synthesis utilized a palladium-catalyzed asymmetric allylic cycloaddition as a key step, enabling the production of this compound and other lignan acetals in a stereoselective manner [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


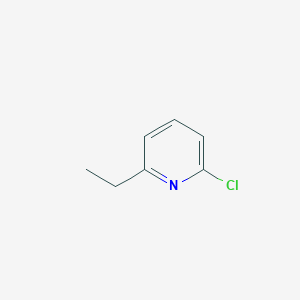
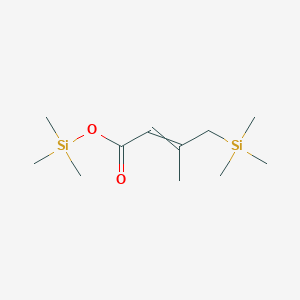
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
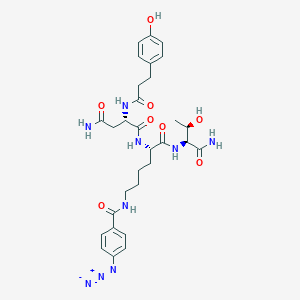
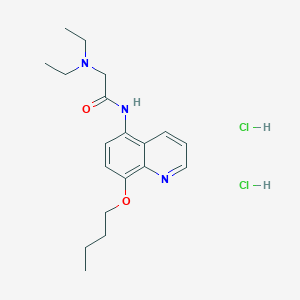
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)


![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

